

HPLC method for Gatifloxacin mesylate quantification

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Compound of Interest

Compound Name: *Gatifloxacin mesylate*

Cat. No.: *B1257596*

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An Optimized RP-HPLC Method for the Quantification of **Gatifloxacin Mesylate** in Pharmaceutical Formulations

Application Note

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of **Gatifloxacin mesylate** in bulk drug and pharmaceutical dosage forms. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis. A comprehensive experimental protocol, method validation data, and visual representations of the workflow and validation parameters are provided to facilitate implementation in a laboratory setting.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.^{[1][2]} Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Gatifloxacin formulations. This document presents a validated HPLC method that is simple, rapid, and stability-indicating for the determination of **Gatifloxacin mesylate**.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These parameters were established based on a comprehensive review of published methods to ensure optimal separation and detection of Gatifloxacin.

| Parameter | Condition |
|----------------------|--|
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 0.02 M Disodium Hydrogen Phosphate Buffer : Acetonitrile (75:25, v/v), pH adjusted to 3.3 with Orthophosphoric Acid[2] |
| Flow Rate | 1.0 mL/min[2][3][4][5][6] |
| Detection Wavelength | 293 nm[2][6][7] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient (25 ± 2 °C)[2] |
| Run Time | Approximately 10 minutes |

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.

| Validation Parameter | Result | Acceptance Criteria |
|---------------------------------|--|--|
| Linearity (Concentration Range) | 4.0 - 40 µg/mL[2] | Correlation Coefficient (r^2) \geq 0.999 |
| Accuracy (% Recovery) | 99.91%[2] | 98.0% - 102.0% |
| Precision (% RSD) | | |
| - Intraday | \leq 2.77%[6] | \leq 2.0% |
| - Interday | \leq 4.59%[6] | \leq 2.0% |
| Specificity | No interference from excipients or degradation products[1][3][8] | The analyte peak should be well-resolved from any other peaks. |
| Limit of Detection (LOD) | 0.1 µg/mL[7] | Signal-to-Noise Ratio \geq 3:1 |
| Limit of Quantification (LOQ) | 0.5 µg/mL[7] | Signal-to-Noise Ratio \geq 10:1 |
| Robustness | No significant changes in results with deliberate variations in method parameters[8] | % RSD should be within acceptable limits. |

Experimental Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation (0.02 M Disodium Hydrogen Phosphate Buffer : Acetonitrile, 75:25, v/v, pH 3.3)

- Weigh 2.84 g of Disodium Hydrogen Phosphate and dissolve in 1000 mL of HPLC grade water to prepare a 0.02 M solution.
- Mix 750 mL of the 0.02 M Disodium Hydrogen Phosphate buffer with 250 mL of HPLC grade Acetonitrile.
- Adjust the pH of the mixture to 3.3 using Orthophosphoric Acid.[2]

- Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonicator.

1.2. Standard Stock Solution Preparation (100 µg/mL)

- Accurately weigh 10 mg of **Gatifloxacin mesylate** reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to the mark with the same solvent.
- Sonicate for 5 minutes to ensure complete dissolution.

1.3. Preparation of Calibration Curve Standards

- From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute to the mark with the mobile phase to obtain final concentrations in the range of 4.0 - 40 µg/mL.[\[2\]](#)

1.4. Sample Preparation (from Ophthalmic Solution, 0.3% w/v)

- Accurately measure a volume of the ophthalmic solution equivalent to 3 mg of Gatifloxacin and transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to the mark with the mobile phase.
- Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final theoretical concentration of 30 µg/mL.
- Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure

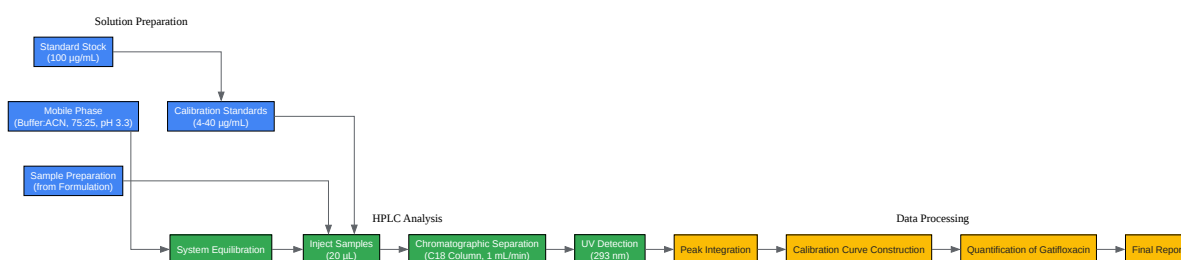
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

- Inject 20 μL of the blank (mobile phase), followed by the standard solutions and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak area for Gatifloxacin. The retention time for Gatifloxacin is expected to be approximately 2.767 minutes.[2]

Data Analysis

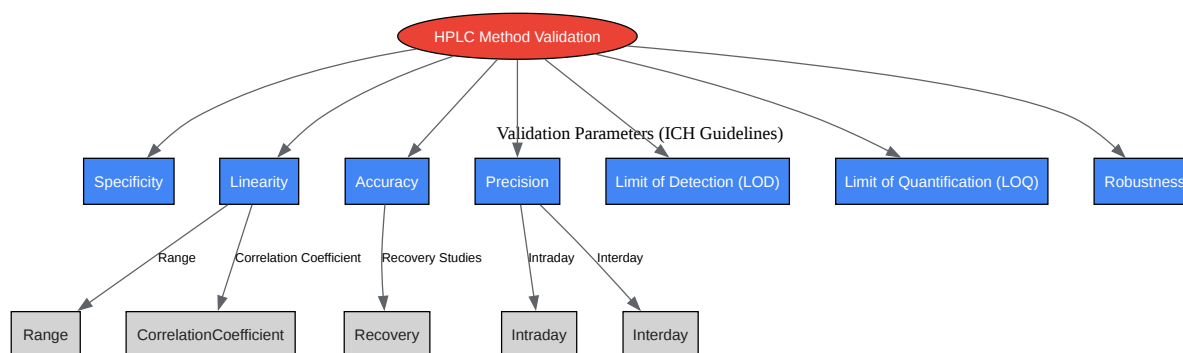
- Construct a calibration curve by plotting the peak area of Gatifloxacin against the corresponding concentration of the standard solutions.
- Determine the concentration of Gatifloxacin in the sample solution from the calibration curve using linear regression.
- Calculate the amount of **Gatifloxacin mesylate** in the pharmaceutical dosage form.

Diagrams



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Caption: Experimental workflow for **Gatifloxacin mesylate** quantification by HPLC.



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Caption: Logical relationship of HPLC method validation parameters.

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